molecular formula C15H13ClFNO2 B5813251 N-(4-chloro-2-fluorophenyl)-2-(4-methoxyphenyl)acetamide

N-(4-chloro-2-fluorophenyl)-2-(4-methoxyphenyl)acetamide

Cat. No.: B5813251
M. Wt: 293.72 g/mol
InChI Key: KTIJREJZCYCQDO-UHFFFAOYSA-N
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Description

N-(4-chloro-2-fluorophenyl)-2-(4-methoxyphenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, as well as a methoxy group on another phenyl ring

Properties

IUPAC Name

N-(4-chloro-2-fluorophenyl)-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFNO2/c1-20-12-5-2-10(3-6-12)8-15(19)18-14-7-4-11(16)9-13(14)17/h2-7,9H,8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTIJREJZCYCQDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=C(C=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-fluorophenyl)-2-(4-methoxyphenyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-2-fluoroaniline and 4-methoxybenzoyl chloride.

    Acylation Reaction: The 4-chloro-2-fluoroaniline undergoes an acylation reaction with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. This reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-fluorophenyl)-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy group and the acetamide moiety.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used in substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products

    Substitution Reactions: Products may include derivatives with different substituents on the phenyl ring.

    Oxidation: Oxidation can yield products such as carboxylic acids or aldehydes.

    Reduction: Reduction can produce alcohols or amines.

    Hydrolysis: Hydrolysis results in the formation of carboxylic acids and amines.

Scientific Research Applications

N-(4-chloro-2-fluorophenyl)-2-(4-methoxyphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and analgesic agents.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.

    Biological Research: It is used in studies investigating its interactions with biological targets and its effects on cellular processes.

    Industrial Applications: The compound is utilized in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-fluorophenyl)-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular functions and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-(4-methoxyphenyl)acetamide
  • N-(4-fluorophenyl)-2-(4-methoxyphenyl)acetamide
  • N-(4-chloro-2-fluorophenyl)-2-phenylacetamide

Uniqueness

N-(4-chloro-2-fluorophenyl)-2-(4-methoxyphenyl)acetamide is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, as well as the methoxy group on the other phenyl ring. These structural features contribute to its distinct chemical properties and potential applications. The combination of these substituents can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development.

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